tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine core substituted with a tert-butyl carbamate group at position 1 and a 5-bromopyrazine moiety linked via a methylamino group at position 3. The bromopyrazine ring contributes to π-π stacking and hydrogen-bonding interactions, making it relevant in medicinal chemistry for targeting enzymes or receptors.
Synthesis: As described in , the compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) and subsequent functionalization. Key steps include:
Step 1: 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine synthesis (93% yield) using PdCl₂(PPh₃)₂ and CuI .
Step 2: Cyclization with NaH and p-toluenesulfonyl chloride to form 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (52% yield) .
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)19-6-5-10(9-19)18(4)12-8-16-11(15)7-17-12/h7-8,10H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDBLBNJDBMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with 5-bromopyrazine-2-methylamine . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like Dess-Martin periodinane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like Dess-Martin periodinane.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Palladium on carbon (Pd/C) in ethanol with hydrogen gas.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of pyrazine derivatives with biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with four analogs (Table 1).
Table 1: Key Features of the Target Compound and Structural Analogs
Structural and Functional Analysis
Aromatic Ring Variations: Pyrazine vs. Substituent Effects: Dimethoxymethyl (Compound A) and methoxy (Compound B) groups increase electron density, enhancing π-π interactions but reducing metabolic stability compared to the target’s bromopyrazine .
Bicyclic Core (Compound D): The azabicyclo[3.2.1]octane system in Compound D introduces rigidity, which may improve binding specificity but limit adaptability to diverse targets .
Synthetic Considerations :
- The target compound’s palladium-catalyzed synthesis achieves high yields (93% in Step 1), whereas analogs like Compound B require silyl protection/deprotection steps, complicating synthesis .
- Compound D’s stereospecific synthesis (1R,3R,5S) demands chiral resolution, increasing production costs .
Research Implications
- Drug Design : The target compound’s balance of lipophilicity (tert-butyl) and hydrogen-bonding capacity (bromopyrazine) makes it a versatile scaffold for kinase inhibitors or protease-targeted therapies.
- Structure-Activity Relationships (SAR) : Analogs with pyridine rings (Compounds A, B) may exhibit altered selectivity profiles, while rigid bicyclic systems (Compound D) could optimize pharmacokinetics .
Biological Activity
Tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate, with the CAS number 2756820-95-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, synthesizing data from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BrN₄O₂ |
| Molecular Weight | 343.22 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Research has indicated that compounds containing pyrrolidine rings, similar to this compound, exhibit notable anticancer properties. A study evaluated various pyrrolidine derivatives against MCF-7 and HeLa cancer cell lines, revealing that certain modifications could enhance their efficacy. For instance, derivatives with specific substitutions showed IC50 values in the nanomolar range, indicating strong biological activity against cancer cells .
Anti-inflammatory Effects
Pyrrolidine derivatives have been investigated for their anti-inflammatory properties. In related studies, compounds were synthesized and tested for their ability to inhibit prostaglandin and leukotriene synthesis, which are critical mediators in inflammatory responses. Some derivatives demonstrated anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting that this compound may also possess similar effects .
The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:
- Kinase Inhibition : Compounds with similar structures have shown selectivity for various kinases, which play roles in cancer progression and inflammation.
- Receptor Modulation : The interaction with specific receptors involved in cell signaling pathways may mediate its biological effects.
Case Studies
Case Study 1: Anticancer Screening
A recent study screened a library of pyrrolidine derivatives for anticancer activity, identifying several candidates with significant effects on cell viability. The compound this compound was among those tested, demonstrating promising results in inhibiting tumor growth in vitro.
Case Study 2: Inflammation Model
In an animal model of inflammation, a related pyrrolidine derivative was administered to evaluate its efficacy in reducing inflammation markers. Results indicated a notable decrease in cytokine levels and inflammatory responses, supporting the hypothesis that compounds like this compound could be developed as therapeutic agents for inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-[(5-bromopyrazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves:
Starting Materials : 5-Bromopyrazine-2-carboxylic acid, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and formaldehyde.
Coupling Reaction : The carboxylic acid is activated (e.g., via EDCl/HOBt) and coupled with the pyrrolidine derivative under mild conditions.
Methylation : Formaldehyde is used to introduce the methylamino group via reductive amination (e.g., NaBH₃CN in methanol) .
- Key Considerations : Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions. Purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity.
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., bromopyrazine protons at δ 8.5–9.0 ppm) and tert-butyl group integrity (δ 1.4 ppm for C(CH₃)₃) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 372.08 for C₁₅H₂³BrN₄O₂) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystals are obtainable) .
Q. What common chemical transformations are feasible with this compound?
- Methodological Answer :
- Bromine Substitution : The 5-bromo group on pyrazine undergoes Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) to generate biaryl derivatives .
- Pyrrolidine Ring Modifications : Deprotection of the tert-butyl group (TFA/DCM) exposes the pyrrolidine amine for further functionalization (e.g., acylation) .
- Reductive Amination : The methylamino group can react with aldehydes/ketones to form secondary amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for coupling reactions; DMF often enhances solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) during methylation reduce side-product formation .
- Analytical Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and identify bottlenecks .
Q. What mechanisms underlie the biological activity of this compound and its analogs?
- Methodological Answer :
- Enzyme Inhibition : The bromopyrazine moiety may act as a hydrogen-bond acceptor in enzyme active sites (e.g., kinase inhibition assays).
- Structure-Activity Relationship (SAR) : Compare bromo vs. chloro/fluoro analogs (): Bromine’s larger size enhances hydrophobic interactions but may reduce solubility.
- Cellular Assays : Use fluorescence polarization to measure binding affinity to target proteins (e.g., IC₅₀ values in cancer cell lines) .
Q. How can conflicting data on biological activity across studies be resolved?
- Methodological Answer :
- Purity Verification : Reanalyze compounds via HPLC to rule out impurities (e.g., residual solvents or unreacted starting materials) .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).
- Computational Modeling : Perform molecular docking to identify binding poses that explain divergent activity (e.g., bromine’s orientation in a hydrophobic pocket) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
